Technical Monograph: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Technical Monograph: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Content Type: Technical Guide & Synthetic Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS: 1213068-45-1 for the (R)-enantiomer) is a high-value chiral building block in the synthesis of central nervous system (CNS) active agents.[1] Structurally derived from the pharmacophore of Rasagiline and Selegiline , this fluorinated aminoindane offers distinct advantages in medicinal chemistry:
-
Metabolic Stability: The trifluoromethyl (
) group at the C4 position blocks metabolic oxidation (hydroxylation) at a typically labile aromatic site.[1] -
Lipophilicity: The fluorine substitution significantly increases
, enhancing blood-brain barrier (BBB) permeability.[1] -
Bioisosterism: It serves as a robust scaffold for Trace Amine-Associated Receptor (TAAR) agonists and Monoamine Oxidase (MAO) inhibitors.[1]
This guide details the structural properties, validated synthetic routes, and medicinal chemistry applications of this critical intermediate.[1][2]
Structural Analysis & Physicochemical Properties[3]
Chemical Identity[4][5][6]
-
IUPAC Name: 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
-
Molecular Formula:
[1] -
Molecular Weight: 201.19 g/mol [1]
-
Chiral Center: C1 (Benzylic amine position).[1] The (R)-enantiomer is the most common pharmacophoric target.
Electronic & Steric Effects
The
-
Basicity: The electron-withdrawing nature slightly reduces the
of the benzylic amine compared to unsubstituted 1-aminoindane ( ), making it less protonated at physiological pH, potentially aiding membrane transport.[1] -
Conformation: The bulky
group at C4 (peri-position to the bridgehead) imposes steric constraints, potentially locking the conformation of the saturated ring or influencing the binding trajectory of the amine in enzyme active sites.[1]
Synthetic Methodologies
The synthesis of 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is challenging due to the deactivating nature of the
Retrosynthetic Analysis
The most reliable disconnection involves the formation of the indane core via Intramolecular Friedel-Crafts Acylation , followed by Reductive Amination .[1]
Figure 1: Retrosynthetic logic for the construction of the 4-trifluoromethylindane core.
Detailed Protocol: The "Deactivated Ring" Challenge
Step 1: Knoevenagel Condensation & Reduction
Precursor: 2-(Trifluoromethyl)benzaldehyde.[1]
-
Reaction: Condensation with malonic acid in pyridine/piperidine to yield the cinnamic acid derivative, followed by catalytic hydrogenation (
).[1] -
Critical Insight: The
group is stable under standard hydrogenation conditions (1 atm, RT), provided no Lewis acid is present that could trigger defluorination.[1]
Step 2: Intramolecular Friedel-Crafts Cyclization (The Critical Step)
Cyclizing 3-(2-(trifluoromethyl)phenyl)propionic acid is difficult because the ring is electron-deficient. Standard Lewis acids (
-
Reagent of Choice: Triflic Acid (
) or Superacidic media.[1] -
Regiochemistry: The
group at the ortho position (relative to the propionic chain) directs the incoming electrophile meta to itself.[1] The alkyl chain directs ortho/para.[1]-
Closure at C6: Ortho to the alkyl chain and meta to
. Favored. -
Result: This cyclization yields 4-(trifluoromethyl)-1-indanone .[1]
-
Protocol (Representative):
-
Dissolve 3-(2-(trifluoromethyl)phenyl)propionic acid (1.0 eq) in dry DCM.
-
Add Trifluoromethanesulfonic acid (TfOH, 3.0 eq) dropwise at 0°C.
-
Reflux (40°C) or heat in a sealed tube (80°C) for 2–4 hours.
-
Quench: Pour onto crushed ice. Extract with DCM.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 3: Asymmetric Reductive Amination
To obtain the biologically active (R)-enantiomer.[1]
-
Method A (Biocatalysis): Use of
-Transaminases (e.g., Codexis panels) with isopropyl amine as the amine donor.[1] This yields ee.[1] -
Method B (Chemical Resolution):
-
Form the racemate using
.[1] -
Resolution using N-Acetyl-L-leucine or L-Tartaric acid . Recrystallize the salt from EtOH to constant melting point.
-
Medicinal Chemistry Applications
The "Fluorine Effect" in CNS Design
In the context of Rasagiline analogs, the 4-position of the indane ring is a metabolic "soft spot."[1]
-
Metabolic Blockade: Cytochrome P450 enzymes often hydroxylate the aromatic ring of aminoindanes.[1] Substituting the C4 hydrogen with fluorine or
blocks this pathway, extending the half-life ( ) of the drug.[1] -
Case Study Logic: If a lead compound (1-aminoindane) suffers from rapid clearance, introducing the 4-
group is a standard optimization strategy.[1]
Pharmacophore Mapping
This molecule serves as a scaffold for:
-
MAO-B Inhibitors: For Parkinson's disease treatment. The amine binds to the active site, while the aromatic ring engages in
-stacking.[1] The group modulates the strength of this interaction. -
TAAR1 Agonists: Trace Amine-Associated Receptor 1 is a target for schizophrenia and depression. 4-substituted aminoindanes mimic the endogenous ligand
-phenylethylamine (PEA) but with improved pharmacokinetic properties.
Figure 2: Structure-Activity Relationship (SAR) impact of the trifluoromethyl group.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical parameters are standard.
NMR Spectroscopy
-
NMR (500 MHz,
): -
NMR: Single singlet around
-60 to -63 ppm (characteristic of ).
Chiral HPLC Method[1]
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% Diethylamine.[1]
-
Detection: UV at 254 nm.[1]
-
Expectation: The (R)-enantiomer typically elutes second on AD-H columns, but standards must be used for confirmation.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Signal Word: Warning.
-
Specific Hazard: Fluorinated aromatic amines can be toxic if ingested.[1] Although the
group is metabolically stable, preventing the release of fluoride ions, the amine functionality requires handling in a fume hood.[1] -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base absorbs
from the air; storage as the Hydrochloride salt ( ) is recommended for long-term stability.[1]
References
-
Synthesis of 1-Indanones: Cui, D. M., et al. "Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3."[1][3][4] Tetrahedron Letters, 2004.[1][4] Link[1]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1][5] Chemical Society Reviews, 2008. Link[1]
-
Commercial Availability & CAS Data: PubChem Compound Summary for 4-(Trifluoromethyl)aniline derivatives and related Indanones. Link
-
Green Synthesis: Le, T., et al. "Metal-triflate-catalyzed intramolecular Friedel–Crafts acylation... in ionic liquids."[1][3][4] Beilstein Journal of Organic Chemistry, 2015.[1] Link
-
Rasagiline Analogs: Youdim, M. B. H., et al.[1] "The therapeutic potential of monoamine oxidase inhibitors."[1] Nature Reviews Neuroscience, 2006.[1] (Contextual grounding for aminoindane scaffold).
Sources
- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
